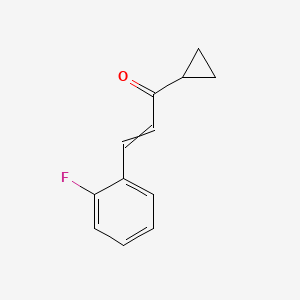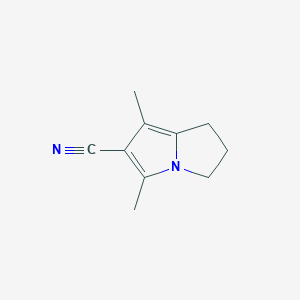![molecular formula C17H21ClN4O4 B13965771 4-[3-(Tert-butoxycarbonylamino)propylamino]-2-chloro-3-nitroquinoline](/img/structure/B13965771.png)
4-[3-(Tert-butoxycarbonylamino)propylamino]-2-chloro-3-nitroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 3-(2-chloro-3-nitroquinolin-4-ylamino)propylcarbamate is a complex organic compound that features a quinoline core substituted with chloro and nitro groups, along with a tert-butyl carbamate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-(2-chloro-3-nitroquinolin-4-ylamino)propylcarbamate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, which can be achieved through the Vilsmeier-Haack reaction using 2-chloroquinoline-3-carbaldehyde as a key intermediate . The nitro group is introduced via nitration, and the chloro group is typically added through chlorination reactions.
The final step involves the coupling of the quinoline derivative with tert-butyl carbamate under basic conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
化学反应分析
Types of Reactions
Tert-butyl 3-(2-chloro-3-nitroquinolin-4-ylamino)propylcarbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The chloro group can participate in nucleophilic substitution reactions, allowing for further functionalization of the quinoline core.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Reduction: 3-(2-amino-3-nitroquinolin-4-ylamino)propylcarbamate.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Hydrolysis: 3-(2-chloro-3-nitroquinolin-4-ylamino)propylamine and tert-butyl alcohol.
科学研究应用
Tert-butyl 3-(2-chloro-3-nitroquinolin-4-ylamino)propylcarbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of Tert-butyl 3-(2-chloro-3-nitroquinolin-4-ylamino)propylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the quinoline core can intercalate with DNA or interact with proteins. The carbamate moiety may enhance the compound’s stability and bioavailability.
相似化合物的比较
Similar Compounds
2-chloroquinoline-3-carbaldehyde: A precursor in the synthesis of the target compound.
3-(2-chloro-3-nitroquinolin-4-ylamino)propylamine: A hydrolysis product.
Tert-butyl carbamate: A simpler carbamate derivative.
Uniqueness
Tert-butyl 3-(2-chloro-3-nitroquinolin-4-ylamino)propylcarbamate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both chloro and nitro groups on the quinoline core allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
属性
分子式 |
C17H21ClN4O4 |
|---|---|
分子量 |
380.8 g/mol |
IUPAC 名称 |
tert-butyl N-[3-[(2-chloro-3-nitroquinolin-4-yl)amino]propyl]carbamate |
InChI |
InChI=1S/C17H21ClN4O4/c1-17(2,3)26-16(23)20-10-6-9-19-13-11-7-4-5-8-12(11)21-15(18)14(13)22(24)25/h4-5,7-8H,6,9-10H2,1-3H3,(H,19,21)(H,20,23) |
InChI 键 |
NDEWMZCCDBOFCB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCCCNC1=C(C(=NC2=CC=CC=C21)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-amino-1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one](/img/structure/B13965695.png)
![(1,4-Dioxaspiro[4.5]decan-2-yl)methyl prop-2-enoate](/img/structure/B13965701.png)
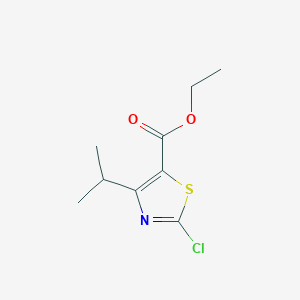
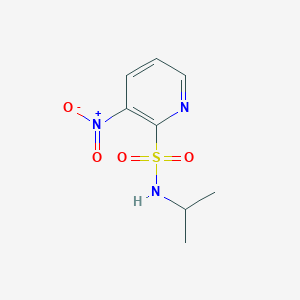

![2-(2-Amino-3-methylbutanoyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13965713.png)

![(5,7-Dichlorobenzo[b]thiophen-3-yl)methanol](/img/structure/B13965727.png)
![2,4,6,8,9,10-Hexathiatricyclo[3.3.1.1(3,7)]decane, 1-ethyl-](/img/structure/B13965730.png)
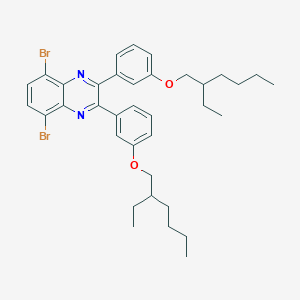
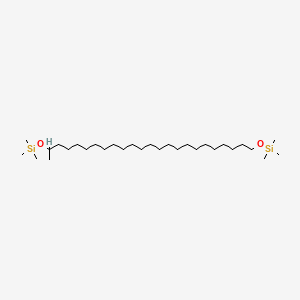
![Spiro[2.2]pentane-1-carbohydrazide](/img/structure/B13965748.png)
